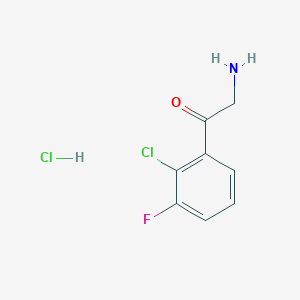

![molecular formula C18H19FN6O2 B2445410 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one CAS No. 2309307-89-7](/img/structure/B2445410.png)

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

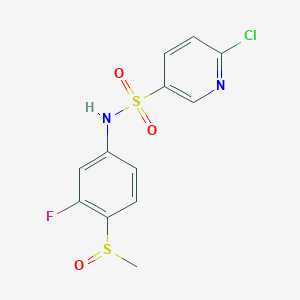

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one is a useful research compound. Its molecular formula is C18H19FN6O2 and its molecular weight is 370.388. The purity is usually 95%.

BenchChem offers high-quality 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

- The compound has been synthesized in studies focusing on the creation of heterocyclic compounds like pyridazine analogs, known for their significant pharmaceutical importance. These syntheses often involve complex chemical reactions and are analyzed using techniques like XRD, NMR, and LC-MS to confirm their structure (Sallam et al., 2021).

Versatile Synthon for Heterocyclic Systems

- Research has explored its use as a versatile synthon for creating new heterocyclic systems. Its transformations have been investigated for forming condensed 1,2,4-triazine derivatives, triazenes, diazosulfides, and tetrazenes, among others. This indicates its utility in synthesizing a wide range of chemical compounds (Kočevar et al., 1978).

Precursors for Diverse Syntheses

- It serves as a useful precursor for synthesizing various azolo[3,4-d]pyridiazines, azolo[1,5-a]pyrimidines, azolo[5,1-c]triazines, pyrazoles, and benzo[b][1,4]diazepine. These compounds are synthesized from related hydrazonoyl halides, hydroximoyl halides, and other chemical entities, demonstrating its broad applicability in organic synthesis (Abdelhamid et al., 2016).

Role in the Creation of Pharmacologically Active Compounds

- Its derivatives have been studied for their potential pharmacological activities. For instance, some 1,2,4-triazolo[4,3-b]pyridazines have shown activity in tests predictive of anxiolytic activity and have been identified as new classes of compounds that inhibit [3H]diazepam binding. This highlights its potential in drug discovery and pharmacological research (Albright et al., 1981).

Applications in Diverse Chemical Syntheses

- The compound is involved in the synthesis of a variety of chemical entities, including pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyridazines, and others containing benzofuran moiety. These syntheses are important for the development of chemicals with potential applications in various fields, including pharmaceuticals (Abdelhamid et al., 2012).

Tandem Functionalization for Novel Compounds

- An efficient synthetic approach using tandem C-2 functionalization-intramolecular azide-alkyne 1,3-dipolar cycloaddition reaction has been developed. This method is used to create annulated 9H-benzo[b]pyrrolo[1,2-g][1,2,3]triazolo[1,5-d][1,4]diazepines, indicating its role in generating novel biologically active compounds or drug leads (Hussain et al., 2014).

Transformations into Novel Pyrimidine Derivatives

- Studies have shown its transformation into new synthetic approaches for novel pyrimidine derivatives, further demonstrating its versatility and importance in synthetic chemistry (Azev et al., 1994).

Energy and Molecular Analysis

- Advanced techniques such as DFT calculations, Hirshfeld surface analysis, and 3D energy frameworks are used to understand its structure and properties at a molecular level. These studies provide crucial insights into the compound's electronic structure and intermolecular interactions, which are vital for its application in scientific research (Sallam et al., 2021).

properties

IUPAC Name |

2-(2-fluorophenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O2/c19-14-4-1-2-5-15(14)27-12-18(26)24-9-3-8-23(10-11-24)17-7-6-16-21-20-13-25(16)22-17/h1-2,4-7,13H,3,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUZPXURQUVQRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)COC2=CC=CC=C2F)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2445327.png)

![(1alpha,5alpha,6alpha)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-methanol Hydrochloride](/img/structure/B2445329.png)

![N-(4-{[(7-methoxy-2-oxochromen-4-yl)methyl]amino}phenyl)-N-methylacetamide](/img/structure/B2445330.png)

![2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2445334.png)

![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one hydrochloride](/img/structure/B2445335.png)

![5-Chloro-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-2-carboxamide](/img/structure/B2445336.png)

![(4-Chlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2445337.png)

![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2445340.png)

![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)butanamide](/img/structure/B2445348.png)